molecular formula C7H4BrFO2 B172950 3-Bromo-5-fluoro-2-hydroxybenzaldehyde CAS No. 178546-34-4

3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B172950
CAS No.: 178546-34-4
M. Wt: 219.01 g/mol
InChI Key: LRRWJLDTMGYWFO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance that is stored at an inert atmosphere, 2-8°C .


Synthesis Analysis

The synthesis of this compound can be done in several ways. One of the most commonly used methods is the Suzuki-Miyaura reaction. This method involves a reaction between aryl iodide and aryl boronic acid in the presence of a palladium catalyst.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The InChI code for this compound is 1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H .


Chemical Reactions Analysis

This compound can be used in the synthesis of various compounds. For example, it can be used to synthesize Schiff base, which is a sub-class of imine (ketimines or aldimines) .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 219.01 . It is stored at an inert atmosphere, 2-8°C .

Scientific Research Applications

Synthesis of Vanillin and Lignin Oxidation

Research on the synthesis of vanillin, a closely related aromatic aldehyde, illustrates the importance of halogenated benzaldehydes in the pharmaceutical, perfumery, and food flavoring industries. The synthesis method for vanillin is a testament to the utility of such compounds in creating valuable intermediates for various applications (Tan Ju & Liao Xin, 2003). Moreover, catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde highlights the role of these compounds in converting biomass into chemically valuable products, showcasing the potential for sustainable chemical synthesis (V. Tarabanko & N. Tarabanko, 2017).

Facile Synthesis of Isoxazolone Derivatives

Isoxazolone derivatives, which show significant biological and medicinal properties, can be synthesized through reactions involving aromatic aldehydes. This research demonstrates the versatility of aromatic aldehydes in facilitating the synthesis of compounds with potential pharmaceutical applications (Rima Laroum et al., 2019).

Synthesis of Fluorinated Biphenyl

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the critical role of halogenated compounds in medicinal chemistry. The development of practical synthesis methods for such intermediates is crucial for large-scale production (Yanan Qiu et al., 2009).

Antimalarial Activity of Marine-derived Natural Products

The isolation of aromatic compounds from marine organisms, demonstrating significant and selective in vitro antimalarial activity, underscores the potential of natural and synthetically modified aromatic aldehydes in drug discovery and development (A. Wright et al., 1996).

Safety and Hazards

The safety information for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-bromo-5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRWJLDTMGYWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631002
Record name 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178546-34-4
Record name 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.0 g (5.24 mmol) of 2-bromo-4-fluorophenol is initially charged in 4 ml of TFA. Over a period of 20 min, 1.47 g (10.47 mmol) of hexamethylenetetramine are added a little at a time. The mixture is then heated under reflux for 28 h. At RT, 6 ml of water and 3 ml of 50% strength sulfuric acid are added. After 2 h at RT, the reaction mixture is extracted twice with in each case 30 ml of ethyl acetate. The combined organic phases are washed four times with 1N hydrochloric acid and once with water and then dried over magnesium sulfate. The crude product is reacted further without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
4 mL
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solvent
Reaction Step One
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1.47 g
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reactant
Reaction Step Two
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Quantity
6 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hexamethylenetetramine (14.7 g, 105 mmol) was slowly added to a solution of 2-bromo-4-fluoro-phenol (10 g, 52.4 mmol) in trifluoroacetic acid (40 ml) at rt and heated to reflux for 18 h. The reaction mixture was cooled to rt and then water (60 ml) and sulfuric acid (30 ml, 50%) were added. The mixture was stirred for 3 h at rt and then extracted twice with ethyl acetate. The combined organic extracts were washed with 1N HCl, water, dried (Na2SO4), filtered and concentrated under reduced pressure to give 9.5 g (83%) of 3-bromo-5-fluoro-2-hydroxy-benzaldehyde.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-bromosuccinimide (1.51 g, 8.52 mmol) was added to a magnetically stirred solution of 5-fluoro-2-hydroxybenzaldehyde (1 g, 7.1 mmol) in DMF (10 mL) and the mixture was stirred at room temperature for 5 hour. The mixture was diluted with ethyl acetate and the organic layer was washed with 5% citric acid, brine, dried over anhydrous sodium sulfate and concentrated by evaporation. Product was purified from the residue by chromatography over silica gel employing 50% ethyl acetate/hexanes to give 3-bromo-5-fluoro-2-hydroxybenzaldehyde (1.2 g).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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